molecular formula C22H22ClN5O4 B6481903 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1052548-22-7

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B6481903
CAS No.: 1052548-22-7
M. Wt: 455.9 g/mol
InChI Key: HMPPVNWBTLSFMB-UHFFFAOYSA-N
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Description

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O4 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.1360319 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4/c1-4-13-7-5-6-12(2)18(13)24-17(29)11-27-20-19(25-26-27)21(30)28(22(20)31)14-8-9-16(32-3)15(23)10-14/h5-10,19-20H,4,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPPVNWBTLSFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O4C_{19}H_{19}ClN_{4}O_{4}, with a molecular weight of approximately 427.84 g/mol. The structure features a pyrrolo-triazole core and various substituents such as chloro and methoxy groups that influence its reactivity and biological properties.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of cellular pathways involved in various biological processes.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance:

  • MDM2 Inhibition : Some derivatives have shown high affinity for MDM2 (Murine Double Minute 2), a protein that regulates the p53 tumor suppressor. Compounds binding with Ki<1nMK_i<1nM have demonstrated potent cellular activity and the ability to induce tumor regression in vivo .

Other Biological Activities

The compound may also exhibit activities in other therapeutic areas:

  • Antimicrobial Effects : Similar compounds have been investigated for their antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : The presence of specific functional groups may contribute to anti-inflammatory effects.

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of pyrrolo-triazole derivatives found that modifications at the phenyl rings significantly influenced their biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .

Study 2: Pharmacokinetics and Efficacy

In vivo studies demonstrated that certain derivatives administered at specific dosages resulted in substantial antitumor efficacy. For example:

CompoundDosage (mg/kg)Tumor Regression (%)
Compound A30100
Compound B10086

These findings suggest that the compound could be optimized for better pharmacokinetic profiles while maintaining efficacy .

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